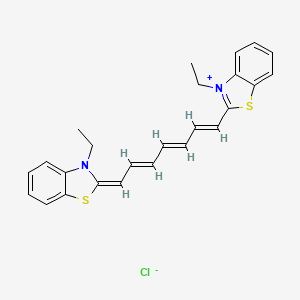
1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium chloride is a complex organic compound with a molecular formula of C25H25ClN2S2. This compound is known for its unique structure, which includes a benzothiazolium core and a hepta-trienylidene chain. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium chloride typically involves the condensation of 1-ethyl-1,3-benzthiazoline with a hepta-1,3,5-trien-1-yl intermediate. The reaction is carried out under controlled conditions, often in the presence of a strong acid catalyst to facilitate the formation of the benzothiazolium chloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with precise control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazolium core to its corresponding benzothiazoline form.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazolium ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, benzothiazoline derivatives, and various substituted benzothiazolium compounds.
Applications De Recherche Scientifique
1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium chloride involves its interaction with specific molecular targets and pathways. The benzothiazolium core can interact with cellular proteins and enzymes, potentially inhibiting their activity. The hepta-trienylidene chain may also play a role in modulating the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium perchlorate
- 1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium bromide
Uniqueness
1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium chloride is unique due to its specific combination of a benzothiazolium core and a hepta-trienylidene chain. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C25H25ClN2S2 |
|---|---|
Poids moléculaire |
453.1 g/mol |
Nom IUPAC |
(2E)-3-ethyl-2-[(2E,4E,6E)-7-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,3-benzothiazole;chloride |
InChI |
InChI=1S/C25H25N2S2.ClH/c1-3-26-20-14-10-12-16-22(20)28-24(26)18-8-6-5-7-9-19-25-27(4-2)21-15-11-13-17-23(21)29-25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
PIUPKWQLNMRQHR-UHFFFAOYSA-M |
SMILES isomérique |
CCN\1C2=CC=CC=C2S/C1=C/C=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC.[Cl-] |
SMILES canonique |
CCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]-](/img/structure/B13810458.png)
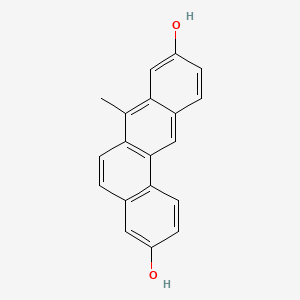
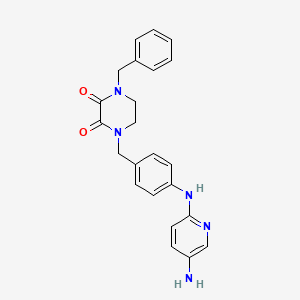
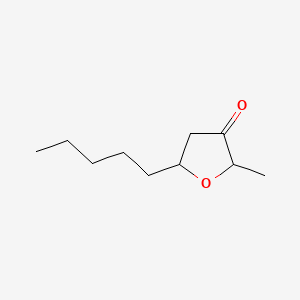
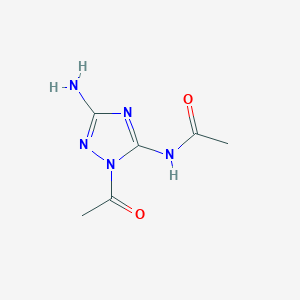
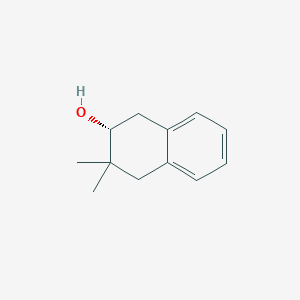
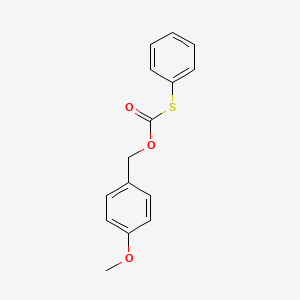
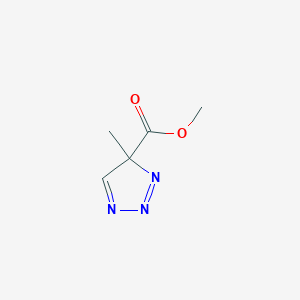
![2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810496.png)
![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt](/img/structure/B13810504.png)
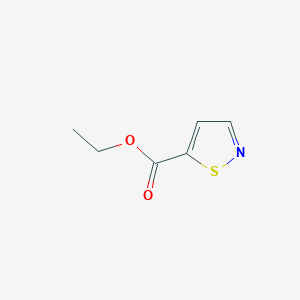
![3-(3,4-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13810519.png)
![Cyclopenta[4,5]pyrrolo[2,3-b]pyridine,3-bromo-1,5,6,7-tetrahydro-](/img/structure/B13810521.png)
![Tricyclo[5.3.0.0(3,9)]decane](/img/structure/B13810525.png)
